2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide features a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position, linked via a phenoxy group to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHFIPOJPFCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide with an appropriate reagent, such as phosphorus oxychloride, under reflux conditions.
Nucleophilic substitution: The oxadiazole derivative is then subjected to nucleophilic substitution with a phenol derivative in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of oxadiazole compounds exhibit significant anti-inflammatory effects, making them candidates for developing new therapeutic agents.
Case Study: Anti-inflammatory Activity
A study demonstrated that a related oxadiazole derivative exhibited a dose-dependent reduction in inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide may have similar effects due to structural similarities .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of oxadiazole derivatives. Preliminary studies suggest that the compound may exhibit antibacterial activity against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values observed in laboratory tests, indicating the potential of the compound as an antimicrobial agent.
Material Science
In material science, compounds containing oxadiazole moieties are studied for their properties in organic electronics and photonic devices. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLED Applications
Research has shown that incorporating oxadiazole derivatives into polymer matrices enhances the efficiency and stability of OLED devices. The presence of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can improve charge transport properties, leading to brighter and longer-lasting displays .
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Oxadiazole-Acetamide Derivatives
*Note: The molecular formula and weight of the target compound are estimated based on structural analogs (e.g., ).
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s molecular weight (~374.4 g/mol) is lower than sulfanyl-linked analogs (e.g., 477.0 g/mol for ), highlighting the impact of heavy atoms (e.g., Cl, S) on mass.
- Incorporation of benzofuran (as in ) or pyridine-thiadiazole systems () increases complexity and weight.
Melting Points: Compounds with polar groups (e.g., sulfanyl, amino-thiazole in ) exhibit higher melting points (134–178°C), suggesting stronger intermolecular interactions. The target compound’s melting point remains unreported.
Key Observations:
Anticancer Activity: Compound 7d () showed potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming the standard 5-fluorouracil. This suggests that fluorophenoxy and thiadiazole moieties enhance anticancer efficacy.
Enzyme Inhibition: Indole-carbohydrazide derivatives () demonstrated moderate α-glucosidase inhibition (18.5–64.2%), while benzofuran-oxadiazole analogs () inhibited tyrosinase. The target compound’s oxadiazole-phenoxy scaffold may similarly target metabolic enzymes.
Structural-Activity Relationships :
Biological Activity
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 946239-34-5) is a derivative of 1,3,4-oxadiazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a phenoxy group linked to an oxadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide demonstrate strong bactericidal effects against various strains of bacteria including Staphylococcus spp. . The mechanism of action is often attributed to the presence of the oxadiazole ring, which interferes with bacterial biofilm formation and disrupts cellular processes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus spp. | Strong bactericidal effect | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Variable effectiveness |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. The compound's structural features suggest it could inhibit cancer cell proliferation. In vitro studies have demonstrated that related oxadiazole compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a study noted that certain oxadiazole derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives can be toxic to normal cells at high concentrations, others show selective toxicity towards cancer cells without significantly affecting normal cell lines like L929 . This selectivity is crucial for developing safer therapeutic agents.
| Compound | Concentration (µM) | Effect on L929 Cells | Reference |
|---|---|---|---|
| Compound 24 | 12 | Increased viability | |
| Compound 25 | 100 | Toxic | |
| Compound 29 | 50 | Increased viability |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole ring may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in target cells.
- Induction of Apoptosis : Some studies indicate that oxadiazoles can trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
